molecular formula C7H10BrF3 B6267366 1-(bromomethyl)-1,4,4-trifluorocyclohexane CAS No. 2306265-37-0

1-(bromomethyl)-1,4,4-trifluorocyclohexane

Cat. No.: B6267366
CAS No.: 2306265-37-0
M. Wt: 231.1
InChI Key:
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Description

1-(Bromomethyl)-1,4,4-trifluorocyclohexane is an organofluorine compound characterized by the presence of a bromomethyl group and three fluorine atoms attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(bromomethyl)-1,4,4-trifluorocyclohexane typically involves the bromination of 1-methyl-1,4,4-trifluorocyclohexane. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions to ensure selective bromination at the methyl group.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-1,4,4-trifluorocyclohexane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Nucleophilic Substitution: Formation of substituted cyclohexane derivatives.

    Oxidation: Formation of trifluorocyclohexanol or trifluorocyclohexanecarboxylic acid.

    Reduction: Formation of 1-methyl-1,4,4-trifluorocyclohexane.

Scientific Research Applications

1-(Bromomethyl)-1,4,4-trifluorocyclohexane has diverse applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Pharmaceuticals: Potential precursor for the development of fluorinated drugs with enhanced metabolic stability and bioavailability.

    Materials Science: Utilized in the preparation of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 1-(bromomethyl)-1,4,4-trifluorocyclohexane in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate various transformations, including nucleophilic substitution and oxidation-reduction reactions. The presence of fluorine atoms influences the reactivity and stability of these intermediates, making the compound a valuable tool in synthetic chemistry.

Comparison with Similar Compounds

    1-(Chloromethyl)-1,4,4-trifluorocyclohexane: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    1-(Bromomethyl)-1,4,4-trifluorobenzene: Contains a benzene ring instead of a cyclohexane ring.

Uniqueness: 1-(Bromomethyl)-1,4,4-trifluorocyclohexane is unique due to the combination of a bromomethyl group and three fluorine atoms on a cyclohexane ring. This structure imparts distinct chemical properties, such as increased reactivity in nucleophilic substitution reactions and enhanced stability in oxidative conditions, making it a versatile compound in various applications.

Properties

CAS No.

2306265-37-0

Molecular Formula

C7H10BrF3

Molecular Weight

231.1

Purity

95

Origin of Product

United States

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